Cas no 1214906-01-0 (3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione structure](https://www.kuujia.com/scimg/cas/1214906-01-0x500.png)
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione
- 3,6-bis(5-bromo-2-thienyl)-2,5-dihexyl-2,5-dihydro-Pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-di-n-hexyl-3,6-bis(5-bromo-thiophen-2-yl)pyrrolo[3,4-c]-pyrrole-1,4-dione
- 1214906-01-0
- DTXSID30735833
- YQCTVNXZEZYXMJ-UHFFFAOYSA-N
- 3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- DB-365756
- SCHEMBL866004
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
-
- Inchi: InChI=1S/C26H30Br2N2O2S2/c1-3-5-7-9-15-29-23(17-11-13-19(27)33-17)21-22(25(29)31)24(18-12-14-20(28)34-18)30(26(21)32)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
- InChI Key: YQCTVNXZEZYXMJ-UHFFFAOYSA-N
- SMILES: CCCCCCN1C(=C2C(=C(C3=CC=C(Br)S3)N(CCCCCC)C2=O)C1=O)C4=CC=C(Br)S4
Computed Properties
- Exact Mass: 626.00950g/mol
- Monoisotopic Mass: 624.01155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 779
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.3
- Topological Polar Surface Area: 97.1Ų
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198373-1g |
3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |
1214906-01-0 | 95% | 1g |
$930 | 2021-08-05 | |
Chemenu | CM198373-1g |
3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |
1214906-01-0 | 95% | 1g |
$768 | 2022-06-14 | |
Alichem | A109008345-1g |
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
1214906-01-0 | 95% | 1g |
$816.00 | 2023-09-04 |
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Introduction to 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS No. 1214906-01-0) and Its Emerging Applications
The compound 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, identified by its CAS number 1214906-01-0, represents a novel heterocyclic molecule with significant potential in the field of pharmaceutical and materials science. This compound belongs to the class of polycyclic aromatic systems, specifically incorporating pyrrole and thiophene moieties, which are well-documented for their role in various biological and electronic applications. The strategic substitution with bromothiophene units and hexyl chains enhances its molecular properties, making it a subject of intense interest for researchers.
In recent years, the development of advanced molecular architectures has led to a surge in the exploration of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione for its utility in organic electronics and medicinal chemistry. The presence of bromine atoms at the 5-position of the thiophene rings not only facilitates further functionalization via cross-coupling reactions but also imparts stability to the molecule. This characteristic has been leveraged in the synthesis of conjugated polymers and small-molecule acceptors for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The extended π-conjugation system arising from the pyrrole-pyrrole-pyrrole core enhances charge transport properties, which are critical for efficient device performance.
One of the most compelling aspects of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is its potential as a building block in drug discovery. The pyrrolopyrrole scaffold is known to exhibit bioactivity against various targets, including enzymes and receptors involved in cancer and inflammatory diseases. Recent studies have demonstrated that derivatives of this compound can modulate pathways such as MAPK and NF-κB through their interaction with specific biomolecules. The hexyl substituents at the 2- and 5-positions not only increase solubility but also influence binding affinity by altering hydrophobicity. This balance between structural flexibility and rigidity makes it an attractive candidate for further medicinal chemistry optimization.
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the pyrrolopyrrole core followed by bromination at the thiophene units. The introduction of hexyl chains is typically achieved through alkylation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic methodologies ensure high yields and purity levels necessary for both research and industrial applications.
In the realm of materials science, 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has been explored for its photophysical properties. Its extended π-system allows it to absorb light across a broad spectrum range while exhibiting strong fluorescence characteristics. This makes it suitable for use in fluorescent sensors and probes for detecting small molecules in biological systems. Additionally, its thermal stability and chemical resistance make it a promising candidate for organic semiconductors used in flexible electronics. Researchers have reported its incorporation into polymer blends that enhance charge separation efficiency in solar cells.
The pharmaceutical potential of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has prompted several preclinical studies aimed at evaluating its efficacy and safety profiles. Initial results suggest that certain derivatives exhibit inhibitory activity against kinases overexpressed in tumor cells without significant toxicity to healthy tissues. The ability to fine-tune its structure through substituent variations offers a pathway to develop next-generation therapeutics with improved selectivity and reduced side effects. Collaborative efforts between academia and industry are underway to translate these findings into clinical trials.
The future directions for research on 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione are multifaceted. On one hand, scientists aim to optimize synthetic routes for scalability while maintaining high chemical purity standards required for pharmaceutical use cases. On the other hand, computational modeling techniques are being employed to predict novel derivatives with enhanced bioactivity or material properties before experimental synthesis becomes necessary.
In conclusion,3,6-Bis(5-*bromothiophen-*−2-)−(Py1,Pyα)−1,4(H,α)−dione (CAS No.* 1214906−01−0) stands out as a versatile molecule with applications spanning organic electronics, pharmaceuticals,and materials science.* Its unique structural features,* coupled* with* recent advancements* in synthetic methodologies,* make* it an exciting* area* of* ongoing research.* As* our understanding* grows,* so too will* the potential* applications* derived from this remarkable compound.*
1214906-01-0 (3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) Related Products
- 926921-63-3(4-Isocyanato-4-thien-2-yltetrahydropyran)
- 1805748-26-8(Methyl 5-(2-chloropropanoyl)-2-methylphenylacetate)
- 476459-89-9(N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide)
- 941944-52-1(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-4,5-dimethoxy-2-nitrobenzamide)
- 1932266-28-8((1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentane-1-carboxylic acid)
- 1217022-10-0(N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride)
- 2611459-57-3(EphA2 agonist 1)
- 866811-71-4(3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline)
- 2228733-11-5(tert-butyl N-methyl-N-1-(1-methylpyrrolidin-2-yl)-3-oxopropan-2-ylcarbamate)
- 495403-55-9(N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide)



